2-(1,3-dioxoisoindol-2-yl)-N-[(4-propan-2-ylphenyl)methyl]propanamide -

2-(1,3-dioxoisoindol-2-yl)-N-[(4-propan-2-ylphenyl)methyl]propanamide

Catalog Number: EVT-4149912
CAS Number:
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Role in Scientific Research: Potential applications based on similar compounds:
    • Anti-inflammatory agent: [, ]
    • Anticonvulsant: []
    • Antibacterial/Antimicrobial: [, , , , ]
    • Positive allosteric modulator of mGluR5: [, , , , ]
Synthesis Analysis
  • General Synthetic Route:
    • Preparation of Phthalimide Intermediate: A typical starting point might be the reaction of phthalic anhydride with a primary amine to form the core phthalimide structure. [, ]
    • Alkylation/Acylation: This intermediate could be further reacted with an appropriate alkyl halide or acyl chloride to introduce the N-substituent. [, ]
Molecular Structure Analysis
  • Computational Studies: Molecular modeling studies could be performed to predict the compound's three-dimensional structure, conformational flexibility, and potential binding interactions. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [] It exhibits no agonist activity on its own but enhances the receptor's response to agonists like glutamate, quisqualate, and (R,S)-3,5-dihydroxyphenylglycine (DHPG). [] CPPHA's mechanism of action involves binding to a novel allosteric site on mGluR5, distinct from the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a known negative allosteric modulator. [] [] This unique binding profile makes CPPHA a valuable tool for studying mGluR5 and exploring its therapeutic potential in central nervous system disorders. []

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

    Compound Description: VU-29 is a highly potent positive allosteric modulator (PAM) of mGluR5. [] It demonstrates high selectivity for mGluR5 over other mGluR subtypes, including mGluR1. [] In vitro studies using midbrain slices show VU-29 effectively potentiates mGluR5-mediated responses without affecting mGluR1. [] This selectivity makes VU-29 a valuable pharmacological tool for dissecting the specific roles of mGluR5 in neuronal signaling and its involvement in various neurological processes.

    Relevance: Although VU-29 differs structurally from 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylbenzyl)propanamide, it's included due to its shared target, mGluR5. VU-29 acts as a PAM on mGluR5 by binding to the same allosteric site as MPEP. [] This site differs from the novel allosteric site targeted by CPPHA, highlighting the existence of multiple allosteric sites on mGluR5 through which modulators can exert their effects. []

3,3′-difluorobenzaldazine (DFB)

    Compound Description: DFB is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [] Similar to other mGluR5 PAMs, DFB does not activate the receptor alone but enhances its response to orthosteric agonists. [] Studies in rat cortical astrocytes reveal that DFB potentiates both mGluR5-mediated calcium transients and ERK1/2 phosphorylation, indicating its influence on multiple signaling pathways downstream of mGluR5. [] DFB's ability to modulate mGluR5 activity makes it a potential therapeutic candidate for treating neurological disorders associated with mGluR5 dysfunction.

    Relevance: DFB, while structurally dissimilar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylbenzyl)propanamide, is grouped here due to its shared target, mGluR5. DFB acts as a PAM on mGluR5, but in contrast to CPPHA, it demonstrates a distinct effect on mGluR5-mediated ERK1/2 phosphorylation. [] While both potentiators enhance agonist-induced ERK1/2 phosphorylation, CPPHA uniquely affects basal ERK1/2 phosphorylation levels and shows a biphasic effect on agonist potency, suggesting divergent mechanisms of allosteric modulation. []

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

  • Relevance: NCFP is closely related to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylbenzyl)propanamide as it also targets a non-MPEP allosteric site on mGluR5. [] While the exact binding site of NCFP remains uncharacterized, it's distinct from the CPPHA site. [] This further highlights the existence of multiple, pharmacologically distinct allosteric sites on mGluR5, offering opportunities for developing selective mGlu5 modulators with unique pharmacological profiles.

(4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

    Compound Description: 6P is a lipophilic thalidomide analog designed to improve upon thalidomide's characteristics and efficacy. [] This compound has demonstrated significant immunomodulatory and anti-inflammatory effects. [] Studies have shown that 6P interacts with bovine serum albumin (BSA), particularly at site II (subdomain IIIA). [] This interaction suggests that 6P's pharmacological effects could be related to its binding affinity to BSA, highlighting its potential as a therapeutic agent for inflammatory conditions.

Properties

Product Name

2-(1,3-dioxoisoindol-2-yl)-N-[(4-propan-2-ylphenyl)methyl]propanamide

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(4-propan-2-ylphenyl)methyl]propanamide

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C21H22N2O3/c1-13(2)16-10-8-15(9-11-16)12-22-19(24)14(3)23-20(25)17-6-4-5-7-18(17)21(23)26/h4-11,13-14H,12H2,1-3H3,(H,22,24)

InChI Key

RNZRVKAQXITYBH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.